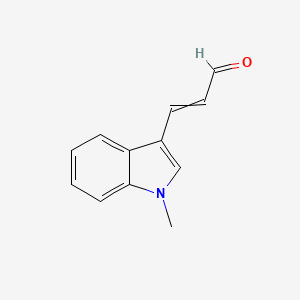

3-(1-methyl-1H-indol-3-yl)prop-2-enal

Description

Properties

IUPAC Name |

3-(1-methylindol-3-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFQBOHNRDDFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287650 | |

| Record name | 3-(1-Methyl-1H-indol-3-yl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38292-41-0 | |

| Record name | 3-(1-Methyl-1H-indol-3-yl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38292-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methyl-1H-indol-3-yl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation

- Reactants : 1-methylindole-3-carboxaldehyde and an appropriate aldehyde (commonly acrolein or its derivatives)

- Catalyst/Base : Piperidine, pyridine, or other organic bases

- Solvent : Ethanol, methanol, or other polar protic solvents

- Conditions : Room temperature to mild heating (25–60°C)

- Mechanism : The base deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde, followed by elimination of water to yield the α,β-unsaturated aldehyde product.

| Step | Reagents | Conditions | Key Notes |

|---|---|---|---|

| 1 | 1-methylindole-3-carboxaldehyde + acrolein | Piperidine, EtOH, RT–60°C | Typical reaction time: 2–12 hours. |

| 2 | Work-up | Aqueous wash, extraction | Organic layer dried, solvent evaporated. |

| 3 | Purification | Column chromatography | Silica gel, eluent: ethyl acetate/hexane. |

| 4 | Characterization | NMR, IR, MS | Confirm structure and purity. |

Alternative Condensation Strategies

- Friedel-Crafts Alkylation : Involves alkylation of indole precursors using sodium hydride and alkyl halides (e.g., methyl iodide) in acetonitrile, followed by condensation with acrolein derivatives in the presence of phosphorus oxychloride. This approach is used for more complex or large-scale preparations.

- Flow Chemistry : Continuous flow reactors can be employed for industrial-scale synthesis, optimizing yield and minimizing side reactions such as polymerization of acrylaldehyde.

- Stoichiometry : Using a slight excess of acrolein or phosphorus oxychloride can improve yields.

- Solvent Choice : Dimethylformamide may replace acetonitrile to enhance solubility of intermediates.

- Purity Assurance : Column chromatography is standard. Purity is validated by thin-layer chromatography and spectroscopic methods (NMR, IR, MS).

- Stability : The compound is sensitive to light, moisture, and oxidation. Storage under inert atmosphere (argon) at –20°C in amber vials is recommended.

| Technique | Key Observations |

|---|---|

| ¹H NMR | Aldehyde proton at δ ~9.6 ppm (doublet, J = 7.5 Hz); conjugated olefinic protons at δ ~6.5–7.5 ppm (trans, J = 15–16 Hz). |

| ¹³C NMR | Signals for aldehyde carbon and conjugated carbons. |

| FTIR | C=O stretch at ~1680 cm⁻¹; C=C at ~1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion at m/z 185 (C₁₂H₁₁NO). |

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Typical Yield | Purification | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 1-methylindole-3-carboxaldehyde, acrolein, piperidine | EtOH, RT–60°C, 2–12 h | 60–80% | Column chromatography | |

| Friedel-Crafts Alkylation + Condensation | Indole, methyl iodide, NaH, acrolein, POCl₃ | Acetonitrile or DMF, 0–60°C | 50–70% | Chromatography, recrystallization | |

| Flow Chemistry | As above | Continuous, controlled | 70–85% | Automated purification |

- Low Yield : Optimize stoichiometry, use alternative solvents, and consider flow chemistry to minimize side reactions.

- Decomposition : Store under inert atmosphere, minimize exposure to light and moisture, and check purity regularly.

- Spectral Ambiguities : Confirm structure using X-ray crystallography and computational modeling if necessary.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-(1-methyl-1H-indol-3-yl)prop-2-enoic acid.

Reduction: 3-(1-methyl-1H-indol-3-yl)propan-2-ol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of indole compounds, including 3-(1-methyl-1H-indol-3-yl)prop-2-enal, exhibit potent anticancer properties. For instance, a study evaluated several synthesized compounds for their antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. One compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential for further development as a cancer therapeutic agent .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis |

| 7d | MCF-7 | 0.34 | Cell cycle arrest |

| 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |

Anti-inflammatory Properties

Indole derivatives have also been studied for their anti-inflammatory effects. A specific analog was shown to inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as Michael addition and Knoevenagel condensation. These reactions are essential for developing new pharmaceuticals and agrochemicals .

Table 2: Synthetic Reactions Involving Indole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Michael Addition | Ethanol, NaOH | 80 |

| Knoevenagel Condensation | Methanol, reflux | 75 |

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in developing new materials with enhanced properties. Its structure allows it to participate in polymerization reactions that can lead to novel polymers with specific functionalities .

Case Study: Development of Anticancer Agents

A recent study synthesized a series of indole-based compounds and evaluated their anticancer activities using a panel of human cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced the anticancer efficacy, highlighting the importance of structural optimization in drug development .

Case Study: Anti-inflammatory Drug Development

Another research effort focused on synthesizing new indole derivatives aimed at targeting inflammatory diseases. The compounds were tested in vitro for their ability to inhibit key inflammatory markers, demonstrating promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)prop-2-enal involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

3-(1-Methyl-2,3-dihydro-1H-indol-5-yl)prop-2-enal (1h)

- Structure : Features a partially saturated indole ring (dihydroindole) with a methyl group at the 1-position.

- Synthesis : Prepared via morpholine-mediated condensation, achieving 52% yield (method B).

- Properties : Lower melting point (65°C) compared to aromatic analogs, likely due to reduced ring rigidity.

(E)-3-(2-Methoxyphenyl)prop-2-enal (Cassia stearoptene)

- Structure : A cinnamaldehyde derivative with a methoxy group at the ortho position of the benzene ring.

- Properties : Exhibits strong absorption in UV-Vis spectra due to extended conjugation, a trait shared with 3-(1-methyl-1H-indol-3-yl)prop-2-enal. However, the methoxy group increases solubility in polar solvents.

Ketone vs. Aldehyde Functionality

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

- Structure : Replaces the aldehyde group with a ketone.

- Synthesis : Synthesized via Claisen-Schmidt condensation (44.68% yield) followed by N-alkylation (41.55% yield).

- Key Difference : The ketone group reduces electrophilicity at the β-carbon, diminishing susceptibility to Michael addition reactions compared to the aldehyde-containing target compound.

Pyrrolidine-Indole Hybrids

(±)-(3R,4S)-1-Methyl-4-(1-methyl-1H-indol-3-yl)-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{6,5})

- Structure : Integrates a pyrrolidine ring with ureido and trifluoromethylphenyl groups.

- Synthesis : Achieved 76% yield via APCI mass spectrometry-validated routes.

- Key Difference : The carboxylic acid and ureido groups enhance hydrogen-bonding capacity, making this compound more water-soluble than the hydrophobic aldehyde derivative.

Esters and Alcohols vs. Aldehydes

Methyl 3-(1H-indol-3-yl)propanoate

Biological Activity

3-(1-methyl-1H-indol-3-yl)prop-2-enal, an indole derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicine, particularly in cancer therapy.

Chemical Structure : The compound features a unique substitution pattern that contributes to its reactivity and biological activity. The molecular formula is C12H13N1O, with a molecular weight of approximately 203.24 g/mol.

Synthesis : The synthesis typically involves the condensation of 1-methylindole-3-carboxaldehyde with appropriate aldehydes or ketones under basic conditions. For example, a common method includes base-catalyzed condensation with thiophene-3-acetonitrile, optimizing for yield and purity through techniques like chromatography .

Enzyme Interactions

This compound interacts with several enzymes, notably lactate dehydrogenase (LDH). This interaction can serve as a biomarker for cellular damage or apoptosis, indicating its potential role in metabolic pathways .

Cellular Effects

The compound has been shown to induce apoptosis in various cell types in a dose-dependent manner. It notably arrests cells in the G2/M phase of the cell cycle, which is critical for cancer treatment strategies .

Inhibition of Tubulin Polymerization

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of tubulin polymerization. This disruption affects the microtubule network essential for cell division, leading to apoptosis .

Induction of Apoptotic Pathways

Research indicates that this compound activates apoptotic pathways by modulating the expression of pro-apoptotic proteins and caspases, which are crucial for programmed cell death .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties across various cancer cell lines. For instance:

- HT-29 Colon Carcinoma Cells : Exhibited significant cytotoxicity with an IC50 value of 150 nM after 24 hours of exposure.

- HepG2 Liver Cancer Cells : Demonstrated reduced proliferation by disrupting the G0/G1 phase of the cell cycle .

A summary of key findings is presented in Table 1.

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| HT-29 | 150 | Cytotoxicity |

| HepG2 | Varies | Cell cycle disruption |

| MCF-7 (Breast Cancer) | 200 | Induction of apoptosis |

Potential Applications

Given its biological activity, this compound shows promise as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer treatments. Moreover, its interactions with metabolic enzymes suggest potential applications beyond oncology, including metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1-methyl-1H-indol-3-yl)prop-2-enal, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via aldol condensation or Wittig reactions starting from 1-methylindole derivatives. For example, catalytic methods using p-toluenesulfonic acid (p-TSA) in solvent systems like ethanol or DCM under reflux are effective for indole functionalization . Reaction yields (e.g., 68–85%) depend on temperature control (60–80°C) and stoichiometric ratios of aldehydes to indole precursors. Patent data highlight that modifications such as fluorophenyl substitutions in analogous compounds require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the structure of this compound be validated post-synthesis?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the α,β-unsaturated aldehyde moiety (δ ~9.5–10.0 ppm for aldehyde protons; conjugated doublet signals at δ ~6.5–7.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. Hydrogen bonding and π-π stacking interactions in the indole core can be analyzed to validate molecular packing .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 214.11 for C₁₃H₁₁NO).

Q. What are the key physicochemical properties influencing its reactivity?

- Methodology :

- Aldehyde Reactivity : The α,β-unsaturated aldehyde undergoes nucleophilic additions (e.g., Michael additions) and conjugate reductions. Solvent polarity (e.g., DMF vs. THF) impacts reaction rates .

- Indole Stability : The 1-methyl group prevents N–H tautomerism, enhancing stability under acidic conditions. UV-Vis spectroscopy (λmax ~290–320 nm) monitors electronic transitions in the indole system .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cytochrome P450 enzymes or serotonin receptors). Indole’s planar structure and aldehyde electrophilicity are critical for binding affinity .

- DFT Calculations : Gaussian 09 optimizes geometries to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5–5.0 eV), predicting charge transfer and redox behavior .

Q. What strategies resolve contradictions in reported biological data for indole-derived aldehydes?

- Methodology :

- Dose-Response Analysis : IC₅₀ values vary due to assay conditions (e.g., cell lines vs. enzyme-based assays). Reproducibility requires standardized protocols (e.g., MTT assays at 24–48 hr incubation) .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., carboxylic acid derivatives) that may interfere with activity readings .

Q. How does stereoelectronic tuning of the α,β-unsaturated aldehyde affect catalytic applications?

- Methodology :

- Kinetic Studies : UV-Vis or IR spectroscopy monitors enal participation in organocatalytic cycles (e.g., asymmetric aldol reactions). Substituents on the indole ring modulate electron density, altering transition-state energies .

- Cyclic Voltammetry : Measures redox potentials (E₁/₂ ~−0.8 to −1.2 V vs. Ag/AgCl) to correlate electronic effects with catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.